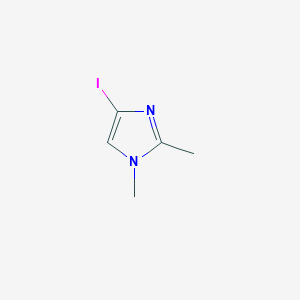

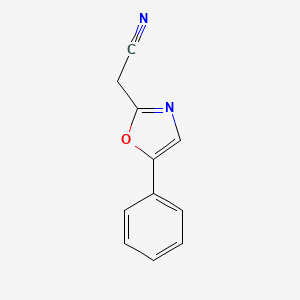

![molecular formula C19H18N2O B3130606 [3-(4-Hydroxystyryl)-5,5-dimethyl-2-cyclohexenylidene]malononitrile CAS No. 343877-81-6](/img/structure/B3130606.png)

[3-(4-Hydroxystyryl)-5,5-dimethyl-2-cyclohexenylidene]malononitrile

Descripción general

Descripción

The compound [3-(4-Hydroxystyryl)-5,5-dimethyl-2-cyclohexenylidene]malononitrile, also known as OH1, is an organic crystal that has been developed recently . It has shown excellent electro-optic properties, reaching figures of merit as large as in the state-of-the-art organic salt DAST .

Molecular Structure Analysis

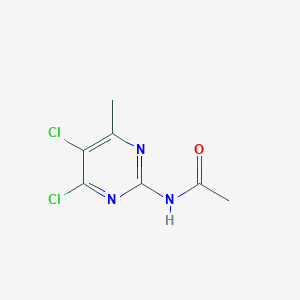

OH1 contains a total of 41 bonds. There are 23 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 triple bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic nitriles, and 1 aromatic hydroxyl .Aplicaciones Científicas De Investigación

Tailored Physical Properties and Nonlinear Optical Response

The compound has been designed to optimize crystals for applications requiring nonlinear optical organic phenolic polyene crystals. By tailoring the physical properties of these crystals, researchers have achieved optimized crystals that exhibit improved molecular ordering and solution growth characteristics. These improvements have led to crystals with high order parameters, essential for electro-optics and terahertz generation applications (Kwon et al., 2011).

Enhanced Nonlinear Optical and Electro-optical Properties

Further studies have demonstrated the compound's excellent nonlinear optical and electro-optical properties. The material shows a large birefringence and low absorption over a broad wavelength range, alongside a significant nonlinear optical tensor and electro-optic coefficients. These properties make it a promising material for various nonlinear optical and electro-optical applications (Hunziker et al., 2008).

Optimization of Crystal Growth Conditions

Research has also focused on optimizing the growth temperature conditions for the physical vapor deposition of single-crystalline thin films of this compound. These optimizations have allowed for the controlled shape of organic nonlinear optical single-crystalline thin films, enhancing their application potential in optics (Wang et al., 2019).

Broadband Terahertz Pulse Generation

The effects of cryogenic cooling on broadband terahertz pulse generation via optical rectification have been studied using this compound. These studies revealed that cooling the crystal leads to an increase in pump-to-THz energy conversion efficiency and shifts the THz pulse spectra to a higher frequency range, highlighting the compound's suitability for THz applications (Stepanov et al., 2014).

Control of Crystal Growth Through Metal Acetates

Research into the selective growth and induced nucleation of electro-optic phenolic polyene crystals using metal acetate additives has shown that these additives can significantly affect the crystal growth process. This method allows for the growth of crystals with higher thickness-to-length ratios, opening new avenues for the material's application in optics (Choi et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-19(2)10-15(9-16(11-19)17(12-20)13-21)4-3-14-5-7-18(22)8-6-14/h3-9,22H,10-11H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDACGHLXIUCCIC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

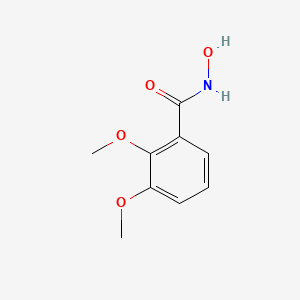

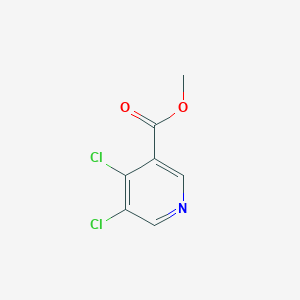

![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)

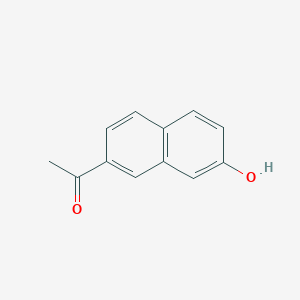

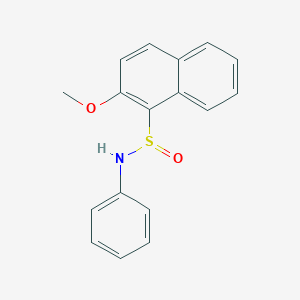

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)

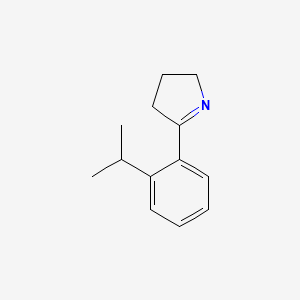

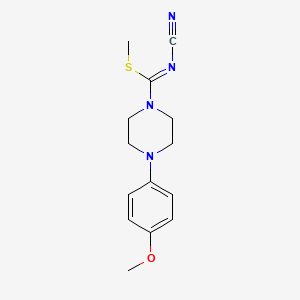

![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)

![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)